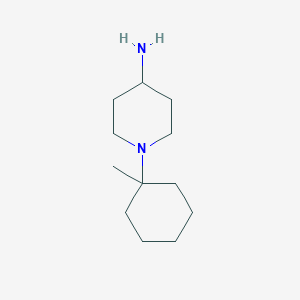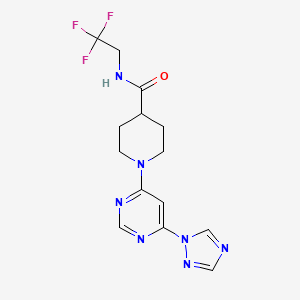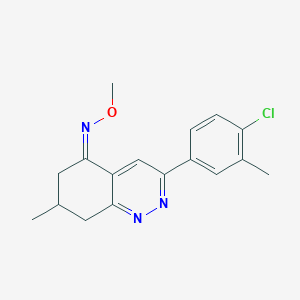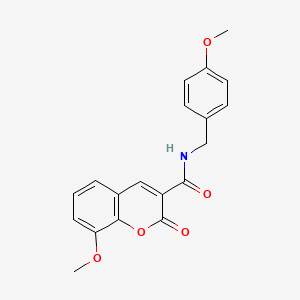![molecular formula C14H15NO B2601282 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one CAS No. 79115-74-5](/img/structure/B2601282.png)
8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one
Overview
Description
8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique azepino-isoquinoline structure, which makes it an interesting subject for various chemical and pharmacological studies. The compound’s structure includes a fused ring system that combines an azepine ring with an isoquinoline moiety, providing it with distinct chemical properties.
Preparation Methods
The synthesis of 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one typically involves multi-step synthetic routes. One common method includes the photocyclization reactions of 5-methylene-4-aroyl- and -acryloyl-4-azatricyclo[4.3.1.13,8]undecanes. The process begins with the acylation of 5-methyl-4-azatricyclo[4.3.1.13,8]undec-4-ene, followed by irradiation of the resulting 4-aroyl derivatives. This irradiation step leads to the formation of 2- or 4-substituted 8,9,10,11,12,13,13a,14-octahydro-7,11; 9,13-dimethanoazonino[1,2-b]isoquinolin-5(7H)-ones via enamide photocyclization . The final product is obtained through DDQ oxidation of the intermediate compounds .
Chemical Reactions Analysis
8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Photocyclization: Enamide photocyclization is a key reaction in its synthesis, where irradiation of 4-aroyl derivatives leads to the formation of the desired product.
Substitution: The compound can undergo substitution reactions, particularly at the azepine ring, to introduce various functional groups.
Common reagents used in these reactions include acylating agents, DDQ, and irradiation sources. The major products formed from these reactions are substituted isoquinoline derivatives and hexahydroisoquinolin-5(7H)-ones .
Scientific Research Applications
8,9,10,11-Tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential pharmacological properties, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one involves its interaction with various molecular targets. The compound’s azepine and isoquinoline rings allow it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one include other isoquinoline derivatives and azepine-containing molecules. Some examples are:
8,9,10,11,12,13,13a,14-octahydro-7,11; 9,13-dimethanoazonino[1,2-b]isoquinolin-5(7H)-one: A closely related compound with additional hydrogenation.
Hydantoin-fused tetrahydroazepino[4,5-b]indoles: These compounds share a similar azepine ring structure and are synthesized through Pictet-Spengler reactions.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
8,9,10,11-tetrahydro-7H-azepino[1,2-b]isoquinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15(12)14/h3-4,6,8,10H,1-2,5,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMPUWRYDXQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3C(=O)N2CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)

![3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601202.png)
![1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2601203.png)
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2601207.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)


![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2601213.png)
![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2601222.png)
